molecular formula C13H15NO B12811352 3-(Naphthalen-1-ylamino)propan-1-ol CAS No. 6628-35-9

3-(Naphthalen-1-ylamino)propan-1-ol

Cat. No.: B12811352
CAS No.: 6628-35-9
M. Wt: 201.26 g/mol
InChI Key: LVCRZMPURFCFKX-UHFFFAOYSA-N
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Description

3-(Naphthalen-1-ylamino)propan-1-ol is an organic compound with the molecular formula C13H15NO It is a derivative of naphthalene and contains an amino group attached to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthalen-1-ylamino)propan-1-ol typically involves the reaction of naphthylamine with an appropriate propanol derivative. One common method is the reaction of naphthylamine with 3-chloropropanol under basic conditions to yield the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-1-ylamino)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of naphthyl ketone derivatives.

    Reduction: Formation of naphthylamine derivatives.

    Substitution: Formation of various substituted naphthyl derivatives.

Scientific Research Applications

3-(Naphthalen-1-ylamino)propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Naphthalen-1-ylamino)propan-1-ol involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: A beta-blocker with a similar naphthyl structure but different functional groups.

    Naphthylamine derivatives: Compounds with similar naphthyl and amino groups but different substituents.

Uniqueness

3-(Naphthalen-1-ylamino)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

6628-35-9

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

3-(naphthalen-1-ylamino)propan-1-ol

InChI

InChI=1S/C13H15NO/c15-10-4-9-14-13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8,14-15H,4,9-10H2

InChI Key

LVCRZMPURFCFKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCCCO

Origin of Product

United States

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